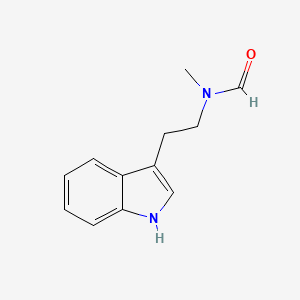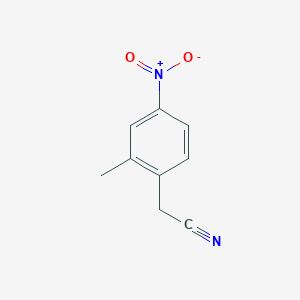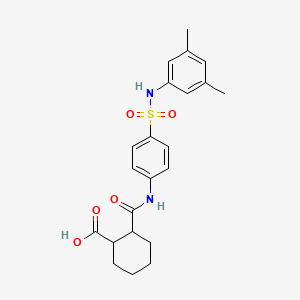
1-Octyl-1,4-diazepane
描述
1-Octyl-1,4-diazepane is a versatile chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific research and industrial applications.
作用机制
Target of Action
1-Octyl-1,4-diazepane is a derivative of the 1,4-diazepane class of compounds . The primary targets of this class of compounds are the gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitters in the brain . The enhancement of GABA activity results in anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .
Mode of Action
This compound, like other 1,4-diazepanes, mediates its central nervous system (CNS) depressant activity through the neurotransmitter GABA . It binds to GABA A receptors and potentiates the inhibitory action of GABA . This potentiation results in the enhancement of the inhibitory signals in the CNS, leading to the various therapeutic effects of the compound.
Biochemical Pathways
The biochemical pathways affected by this compound involve the GABAergic system . By enhancing the activity of GABA, the compound increases the inhibitory signals in the CNS. This can lead to a decrease in neuronal excitability and an increase in the threshold for seizures, thereby providing an anticonvulsant effect. Additionally, the enhancement of GABA activity can lead to anxiolytic and sedative effects.
Pharmacokinetics
Other 1,4-diazepanes, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites . Similar ADME properties could be expected for this compound, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA activity. This can lead to a decrease in neuronal excitability, providing an anticonvulsant effect. Additionally, the compound can induce anxiolytic and sedative effects due to its enhancement of inhibitory signals in the CNS .
生化分析
Biochemical Properties
1-Octyl-1,4-diazepane plays a significant role in biochemical reactions. It has been found to be involved in the enzymatic intramolecular asymmetric reductive amination process for the synthesis of chiral 1,4-diazepanes . This process involves several enantiocomplementary Imine Reductases (IREDs) that have been identified for the synthesis of chiral 1,4-diazepanes .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the enzymatic intramolecular asymmetric reductive amination process . This process involves several enantiocomplementary IREDs that have been identified for the synthesis of chiral 1,4-diazepanes .
准备方法
Synthetic Routes and Reaction Conditions: 1-Octyl-1,4-diazepane can be synthesized through several methods. One common approach involves the use of N-propargylamines as starting materials. The synthesis typically involves a series of reactions, including cyclization and reduction steps, to form the diazepane ring . Another method involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks, which can be converted into 1,4-diazepane scaffolds through a modular synthetic approach .
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications .
化学反应分析
Types of Reactions: 1-Octyl-1,4-diazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
1-Octyl-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various complex molecules.
Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound’s unique properties make it valuable in industrial processes, such as catalysis and material science.
相似化合物的比较
1-Octyl-1,4-diazepane can be compared with other similar compounds, such as:
1,4-Oxazepane: Similar in structure but contains an oxygen atom in place of one of the nitrogen atoms.
1,5-Diazocane: Another seven-membered ring compound with two nitrogen atoms but differs in the position of the nitrogen atoms.
Conclusion
This compound is a compound of significant interest in various scientific and industrial fields. Its unique structure, versatile reactivity, and wide range of applications make it a valuable tool for researchers and industry professionals alike.
属性
IUPAC Name |
1-octyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-2-3-4-5-6-7-11-15-12-8-9-14-10-13-15/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPYZFDONNNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307954 | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54256-47-2 | |
| Record name | NSC197218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)


![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)







